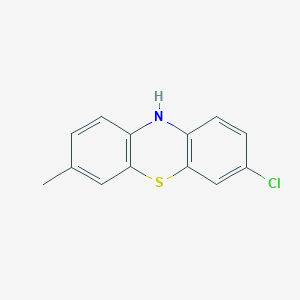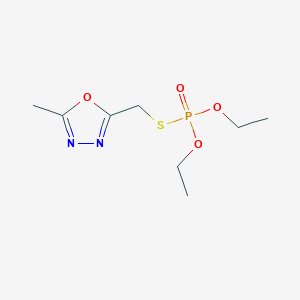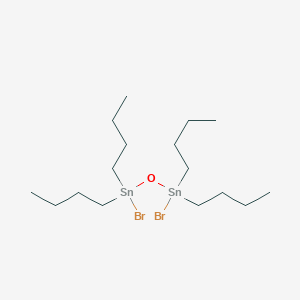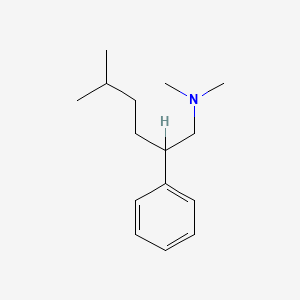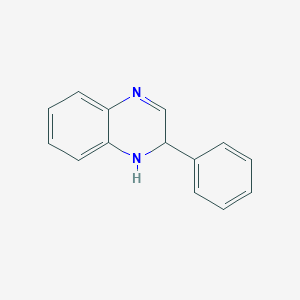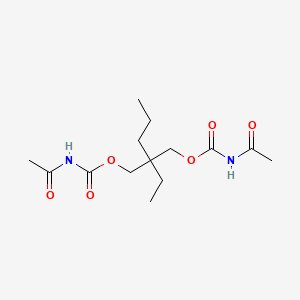
2-Ethyl-2-propyl-1,3-propanediol bis(acetylcarbamate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-propyl-1,3-propanediol bis(acetylcarbamate) is a chemical compound that belongs to the class of carbamates Carbamates are widely known for their applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-propyl-1,3-propanediol bis(acetylcarbamate) typically involves the reaction of 2-Ethyl-2-propyl-1,3-propanediol with acetyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired bis(acetylcarbamate) product. The reaction conditions often include:
Temperature: The reaction is usually conducted at a temperature range of 50-70°C.
Catalysts: Catalysts such as tertiary amines or metal catalysts may be used to enhance the reaction rate.
Solvents: Common solvents used in the reaction include dichloromethane or tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of 2-Ethyl-2-propyl-1,3-propanediol bis(acetylcarbamate) involves similar synthetic routes but with optimized conditions for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-2-propyl-1,3-propanediol bis(acetylcarbamate) can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-Ethyl-2-propyl-1,3-propanediol and acetylcarbamic acid.
Oxidation: Oxidative conditions can lead to the formation of corresponding carbonyl compounds.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Reagents such as hydrochloric acid or sodium hydroxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: 2-Ethyl-2-propyl-1,3-propanediol and acetylcarbamic acid.
Oxidation: Corresponding carbonyl compounds.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Ethyl-2-propyl-1,3-propanediol bis(acetylcarbamate) has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential use as a prodrug, where it can be metabolized to release active pharmaceutical ingredients.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein modification.
Industrial Chemistry: It is explored for its potential use as a stabilizer in polymer chemistry and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-2-propyl-1,3-propanediol bis(acetylcarbamate) involves its hydrolysis to release 2-Ethyl-2-propyl-1,3-propanediol and acetylcarbamic acid. The released compounds can then interact with various molecular targets, such as enzymes or receptors, leading to their modulation. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-propyl-1,3-propanediol: Known for its sedative and muscle relaxant effects.
2,2-Bis(hydroxymethyl)pentane: Used in the synthesis of various chemical intermediates.
Meprobamate: A well-known anxiolytic drug derived from similar carbamate chemistry.
Uniqueness
2-Ethyl-2-propyl-1,3-propanediol bis(acetylcarbamate) is unique due to its specific structure, which allows for targeted hydrolysis and release of active compounds. This makes it particularly useful in prodrug design and other applications where controlled release is desired.
Propiedades
Número CAS |
25648-88-8 |
|---|---|
Fórmula molecular |
C14H24N2O6 |
Peso molecular |
316.35 g/mol |
Nombre IUPAC |
[2-(acetylcarbamoyloxymethyl)-2-ethylpentyl] N-acetylcarbamate |
InChI |
InChI=1S/C14H24N2O6/c1-5-7-14(6-2,8-21-12(19)15-10(3)17)9-22-13(20)16-11(4)18/h5-9H2,1-4H3,(H,15,17,19)(H,16,18,20) |
Clave InChI |
IHTKSVYIDWAIPB-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC)(COC(=O)NC(=O)C)COC(=O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-tryptophan](/img/structure/B14682394.png)

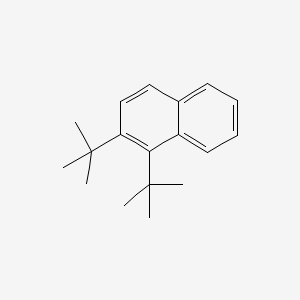
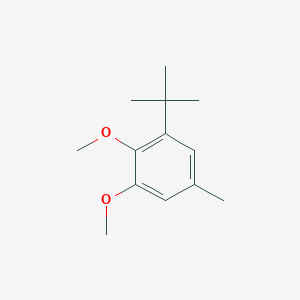

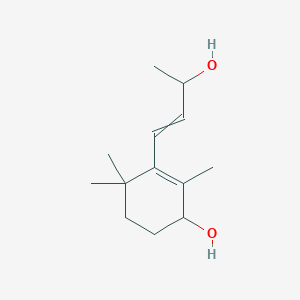
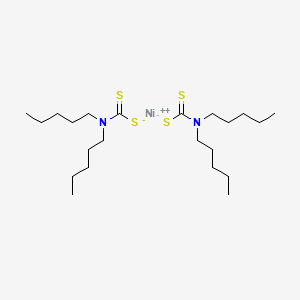
![Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B14682429.png)
